N-(3,4-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(3,4-Dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a 1,6-dihydropyridine core substituted with a 6-oxo group and two distinct aryl moieties. The compound’s structure includes a 3,4-dimethylphenyl group attached to the carboxamide nitrogen and a 3-methylbenzyl group at the N1 position of the dihydropyridine ring.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-5-4-6-18(11-15)13-24-14-19(8-10-21(24)25)22(26)23-20-9-7-16(2)17(3)12-20/h4-12,14H,13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCDHAMBINQTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Substituent Comparisons
Key Observations :
- Lipophilicity : The adamantyl group in Compound 67 significantly increases lipophilicity (clogP ~6.5), whereas the query compound’s 3,4-dimethylphenyl group (clogP ~4.2) balances solubility and membrane permeability .
- Synthetic Accessibility : The query compound’s synthesis likely follows routes similar to Compound 67, involving Ullmann-type couplings or amidation reactions, but with distinct purification challenges due to its substituents .
Pharmacological Implications (Inferred)
- Target Selectivity : The dihydropyridine core may favor interactions with NADPH oxidase or kinase domains, whereas naphthyridine derivatives (e.g., Compound 67) are historically linked to antibacterial or antiviral targets .
- Metabolic Stability : The absence of long alkyl chains (e.g., pentyl in Compound 67) in the query compound may reduce susceptibility to oxidative metabolism, enhancing bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
